molecular formula C15H14ClN3O2S B2392642 N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-36-3

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2392642
CAS No.: 497072-36-3
M. Wt: 335.81
InChI Key: INEISHAGJAJWBC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of a 4-chlorophenyl ethylamine derivative, followed by its condensation with a thiazole derivative. The final step often involves the formation of the pyrimidine ring through cyclization and subsequent functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its thiazolopyrimidine core, which imparts specific biological activities and potential therapeutic benefits not found in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-22-15/h1-4,9H,5-8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEISHAGJAJWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NCCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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